Cas no 1208077-46-6 (4-Butylthiobenzamide)

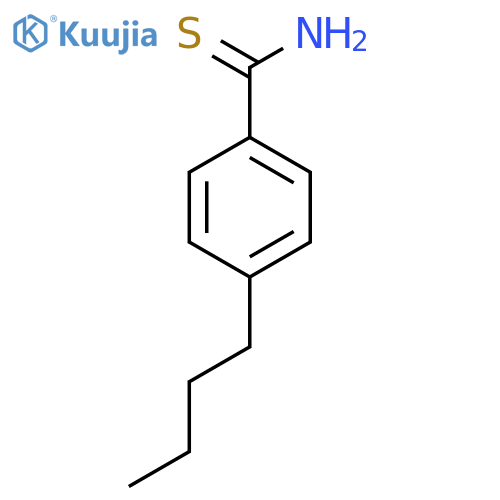

4-Butylthiobenzamide structure

商品名:4-Butylthiobenzamide

CAS番号:1208077-46-6

MF:C11H15NS

メガワット:193.30850148201

MDL:MFCD09025670

CID:3165715

PubChem ID:21711607

4-Butylthiobenzamide 化学的及び物理的性質

名前と識別子

-

- 4-Butylthiobenzamide

- BS-50544

- 4-butylbenzenecarbothioamide

- SCHEMBL6889098

- AKOS006290551

- MFCD09025670

- 1208077-46-6

- 4-Butylbenzothioamide

- 4-butylbenzene-1-carbothioamide

- (4-n-Butyl)thiobenzamide, AldrichCPR

- E76400

- CS-0366583

-

- MDL: MFCD09025670

- インチ: 1S/C11H15NS/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13)

- InChIKey: LMQJGHURUMNXOX-UHFFFAOYSA-N

- ほほえんだ: S=C(C1C=CC(=CC=1)CCCC)N

計算された属性

- せいみつぶんしりょう: 193.09252066g/mol

- どういたいしつりょう: 193.09252066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

4-Butylthiobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056851-5g |

4-Butylthiobenzamide |

1208077-46-6 | 98% | 5g |

4193.0CNY | 2021-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HH172-50mg |

4-Butylthiobenzamide |

1208077-46-6 | 95+% | 50mg |

153.0CNY | 2021-07-10 | |

| TRC | B701575-500mg |

4-Butylthiobenzamide |

1208077-46-6 | 500mg |

$ 160.00 | 2022-06-06 | ||

| abcr | AB285814-2 g |

4-Butylthiobenzamide; 98% |

1208077-46-6 | 2g |

€179.10 | 2023-06-21 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056851-5g |

4-Butylthiobenzamide |

1208077-46-6 | 98% | 5g |

4193CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056851-1g |

4-Butylthiobenzamide |

1208077-46-6 | 98% | 1g |

1316CNY | 2021-05-07 | |

| abcr | AB285814-10g |

4-Butylthiobenzamide, 98%; . |

1208077-46-6 | 98% | 10g |

€551.40 | 2025-03-19 | |

| Aaron | AR00HGGT-250mg |

4-Butylthiobenzamide |

1208077-46-6 | 95% | 250mg |

$35.00 | 2025-01-24 | |

| A2B Chem LLC | AI13393-100mg |

4-Butylthiobenzamide |

1208077-46-6 | 95% | 100mg |

$11.00 | 2024-04-20 | |

| Aaron | AR00HGGT-100mg |

4-Butylthiobenzamide |

1208077-46-6 | 95% | 100mg |

$21.00 | 2025-01-24 |

4-Butylthiobenzamide 関連文献

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

1208077-46-6 (4-Butylthiobenzamide) 関連製品

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1208077-46-6)4-Butylthiobenzamide

清らかである:99%

はかる:5g

価格 ($):212.0